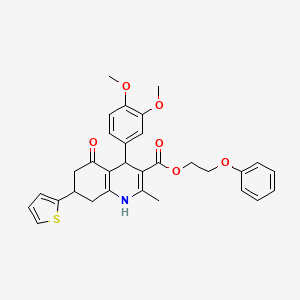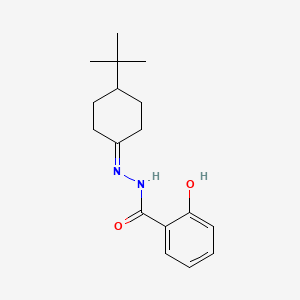![molecular formula C23H24N4O3 B11620211 2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11620211.png)
2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an imidazolidinone core, a pyrrolidine ring, and a benzylidene group, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the imidazolidinone core, the introduction of the benzylidene group, and the attachment of the pyrrolidine ring. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve batch or continuous production techniques, depending on the scale and demand. Batch production is suitable for smaller quantities and allows for greater control over reaction conditions, while continuous production is more efficient for large-scale manufacturing. Techniques such as computer-aided design (CAD) and computer-aided manufacturing (CAM) can be employed to optimize the production process .
化学反応の分析
Types of Reactions
2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various halides, acids, and bases under specific conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
類似化合物との比較
Similar Compounds
2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide: can be compared to other imidazolidinone derivatives and benzylidene compounds.
Disilanes: These compounds feature Si-Si bonds and have unique electronic properties.
Interhalogens: Molecules containing two or more different halogen atoms.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C23H24N4O3 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
2-[(4Z)-2,5-dioxo-4-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16-6-2-3-7-19(16)24-21(28)15-27-22(29)20(25-23(27)30)14-17-8-10-18(11-9-17)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,24,28)(H,25,30)/b20-14- |
InChIキー |
XISXECGJUXYLRI-ZHZULCJRSA-N |
異性体SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)N4CCCC4)/NC2=O |
正規SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCCC4)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620129.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620132.png)
![6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620141.png)

![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11620150.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11620155.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B11620161.png)



![1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea](/img/structure/B11620192.png)
![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620200.png)

![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11620232.png)
